Cas no 95874-16-1 (Furo[2,3-b]quinoline,4-ethoxy-)

Furo[2,3-b]quinoline,4-ethoxy- structure
95874-16-1 structure
Product name:Furo[2,3-b]quinoline,4-ethoxy-
CAS No:95874-16-1
MF:C13H11NO2
MW:213.231943368912
CID:799886
PubChem ID:45094326

Furo[2,3-b]quinoline,4-ethoxy- Chemical and Physical Properties

Names and Identifiers

    • Furo[2,3-b]quinoline,4-ethoxy-
    • Furo[2,3-b]quinoline, 4-ethoxy- (7CI,9CI)
    • 4-Ethoxyfuro[2,3-b]quinoline
    • 95874-16-1
    • Inchi: InChI=1S/C13H11NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-8H,2H2,1H3
    • InChI Key: SMZJVUVNROXPST-UHFFFAOYSA-N
    • SMILES: CCOC1=C2C=COC2=NC3=CC=CC=C31

Computed Properties

  • Exact Mass: 213.079
  • Monoisotopic Mass: 213.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.3A^2
  • XLogP3: 3

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd